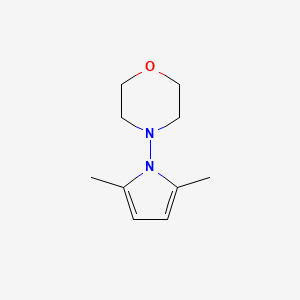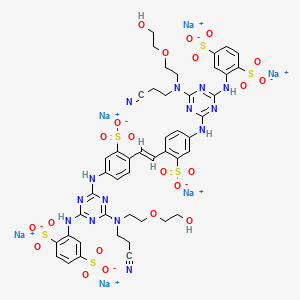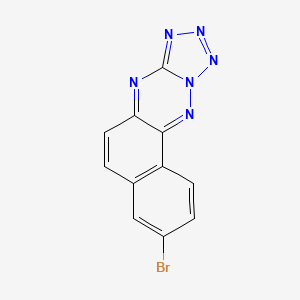
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine is a heterocyclic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, naphthalene, and a fused tetraazolo-triazine ring system. It has garnered interest due to its thermal stability and potential use in energetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require high temperatures and the use of specific catalysts to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful control of reaction conditions and the use of high-purity reagents to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit the AKT-mTOR pathway, leading to the suppression of cancer cell proliferation . Additionally, it can induce DNA damage in cancer cells without affecting normal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo(4,3-e)tetrazolo(1,5-b)(1,2,4)triazine Sulfonamides: These compounds exhibit a wide variety of biological actions, including anticancer properties.
Multipurpose (1,2,4)triazolo(4,3-b)(1,2,4,5)tetrazine-based Energetic Materials: These materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings and have applications as secondary explosives.
Uniqueness
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine stands out due to its high nitrogen content, thermal stability, and potential use in both energetic materials and anticancer research. Its unique structure allows for versatile functionalization, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
81940-11-6 |
|---|---|
Formule moléculaire |
C11H5BrN6 |
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
5-bromo-11,13,14,15,16,17-hexazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,8,10,12,14-octaene |
InChI |
InChI=1S/C11H5BrN6/c12-7-2-3-8-6(5-7)1-4-9-10(8)15-18-11(13-9)14-16-17-18/h1-5H |
Clé InChI |
IGKKWANOVXPFJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=NC4=NN=NN4N=C23)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
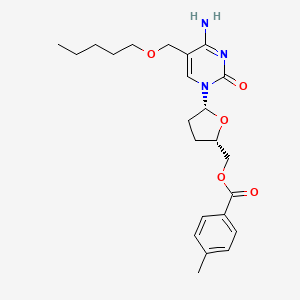
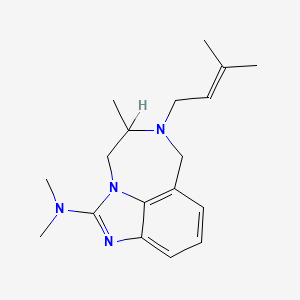
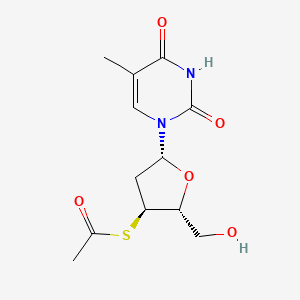
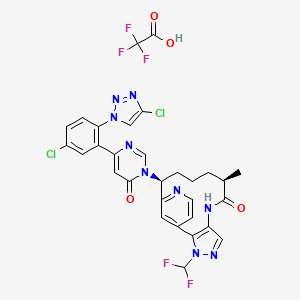
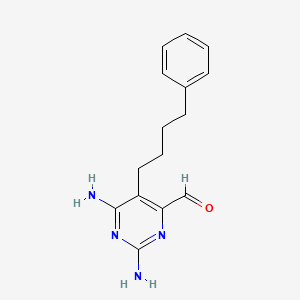

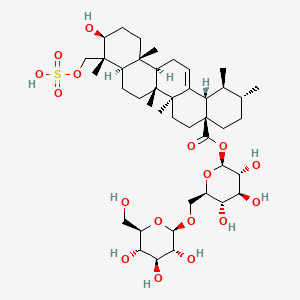
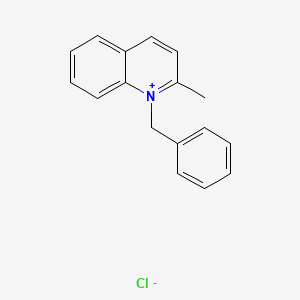
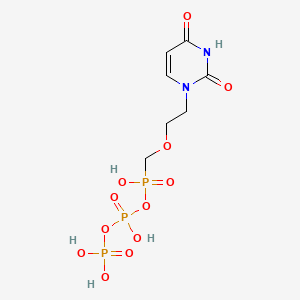
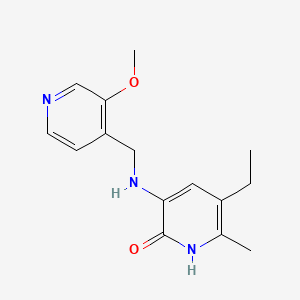
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
